molecular formula C12H17N3O4S2 B2458086 N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 2415491-80-2

N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2458086
CAS No.: 2415491-80-2
M. Wt: 331.41
InChI Key: HAUFOOYJHKLDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N’-(5-methyl-1,2-oxazol-3-yl)oxamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a dithiepan ring, an oxazole ring, and an oxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N’-(5-methyl-1,2-oxazol-3-yl)oxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dithiepan Ring: The dithiepan ring can be synthesized through a cyclization reaction involving a suitable diol and a sulfur source under acidic conditions.

    Oxazole Ring Formation: The oxazole ring is often constructed via a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.

    Oxamide Linkage Formation: The final step involves coupling the dithiepan and oxazole intermediates through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N’-(5-methyl-1,2-oxazol-3-yl)oxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The oxamide linkage can be reduced to form corresponding amines.

    Substitution: The oxazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N’-(5-methyl-1,2-oxazol-3-yl)oxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N’-(5-methyl-1,2-oxazol-3-yl)oxamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes or receptors, modulating their activity. The dithiepan ring may contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N’-(3-(trifluoromethyl)phenyl)oxamide
  • 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

Uniqueness

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N’-(5-methyl-1,2-oxazol-3-yl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dithiepan and oxazole rings sets it apart from other similar compounds, providing unique opportunities for its application in various fields.

Properties

IUPAC Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S2/c1-8-4-9(15-19-8)14-11(17)10(16)13-5-12(18)6-20-2-3-21-7-12/h4,18H,2-3,5-7H2,1H3,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUFOOYJHKLDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2(CSCCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.